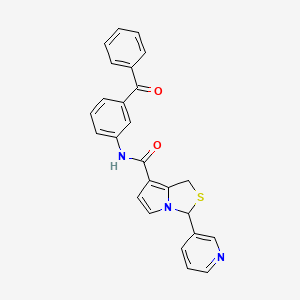
Tulopafant
概要
説明
この化合物は、毛細血管の開通性を高め、同種移植心臓の生存期間を延長する能力について研究されてきました . この化合物は、心筋梗塞の大きさを減らし、虚血再灌流誘発性不整脈の発生率を低下させる上で大きな可能性を示しています .
2. 製法
TULOPAFANTの合成には、重要な中間体の生成とその後の特定の条件下での反応など、いくつかの工程が含まれます。詳細な合成経路と反応条件は、専売特許であり、公開文献では広く公開されていません。 工業生産方法では、通常、多段階の有機合成、精製、および特性評価が行われ、高純度と収率が確保されます .
準備方法
The synthesis of Tulopafant involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. industrial production methods typically involve multi-step organic synthesis, purification, and characterization to ensure high purity and yield .
化学反応の分析
TULOPAFANTは、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、分子内の官能基を修飾し、生物学的活性を変化させる可能性があります。
還元: 還元反応は、化合物内の特定の原子の酸化状態を修飾するために使用できます。
置換: this compoundは、ある官能基が別の官能基に置き換わる置換反応を起こし、薬理学的性質が変化する可能性があります。
これらの反応で使用される一般的な試薬と条件には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学的研究の応用
TULOPAFANTは、さまざまな分野における応用について広く研究されてきました。
化学: 血小板活性化因子受容体相互作用を研究するための研究ツールとして使用されます。
生物学: 好中球の機能と化学発光に対する影響について調査されています。
医学: 心筋梗塞の大きさを減らし、心臓移植の転帰を改善する可能性について研究されています。
作用機序
TULOPAFANTは、血小板活性化因子受容体を拮抗することにより効果を発揮します。この受容体は、さまざまな炎症性および免疫応答に関与しています。 この受容体を遮断することにより、this compoundは好中球の活性化と酸素由来フリーラジカルの産生を抑制し、心筋虚血/再灌流障害を軽減し、梗塞の大きさを減らします .
類似化合物との比較
TULOPAFANTは、血小板活性化因子受容体に対する強力な拮抗作用においてユニークです。類似の化合物には以下のようなものがあります。
レキシパファント: 炎症と心筋損傷を軽減する上で同様の応用を持つ別の血小板活性化因子受容体拮抗薬です。
アパファント: 血小板活性化因子誘発性応答の阻害における役割で知られています。
ギンコライドB: 血小板活性化因子受容体拮抗作用を持つ天然化合物です。
特性
CAS番号 |
116289-53-3 |
|---|---|
分子式 |
C25H19N3O2S |
分子量 |
425.5 g/mol |
IUPAC名 |
(3R)-N-(3-benzoylphenyl)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carboxamide |
InChI |
InChI=1S/C25H19N3O2S/c29-23(17-6-2-1-3-7-17)18-8-4-10-20(14-18)27-24(30)21-11-13-28-22(21)16-31-25(28)19-9-5-12-26-15-19/h1-15,25H,16H2,(H,27,30)/t25-/m1/s1 |
InChIキー |
PQQFNXGONTVQLM-RUZDIDTESA-N |
SMILES |
C1C2=C(C=CN2C(S1)C3=CN=CC=C3)C(=O)NC4=CC=CC(=C4)C(=O)C5=CC=CC=C5 |
異性体SMILES |
C1C2=C(C=CN2[C@H](S1)C3=CN=CC=C3)C(=O)NC4=CC=CC(=C4)C(=O)C5=CC=CC=C5 |
正規SMILES |
C1C2=C(C=CN2C(S1)C3=CN=CC=C3)C(=O)NC4=CC=CC(=C4)C(=O)C5=CC=CC=C5 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
N-(3-benzoylphenyl)-3-(3-pyridyl)-1H,3H-pyrrolo(1,2-c)-thiazolo-7-carboxamide RP 59227 RP-59227 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














